3-methoxy-1-methyl-N-(4-((1-phenylethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[4-(1-phenylethylcarbamoyl)phenyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14(15-7-5-4-6-8-15)22-19(26)16-9-11-17(12-10-16)23-20(27)18-13-25(2)24-21(18)28-3/h4-14H,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCZNLIDNSARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methoxy-1-methyl-N-(4-((1-phenylethyl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide (CAS Number: 1351599-65-9) belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.4 g/mol. The compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1351599-65-9 |
| Melting Point | Not available |
| Density | Not available |
Antifungal Activity
Research indicates that pyrazole derivatives exhibit significant antifungal properties. In a study assessing various pyrazole compounds, some derivatives demonstrated over 50% inhibition against fungal pathogens such as Gibberella zeae and Fusarium oxysporum at concentrations of 100 µg/mL. This suggests that this compound may possess similar antifungal capabilities due to the structural similarities with other active pyrazoles .
Anti-inflammatory and Analgesic Effects
The pyrazole structure is also associated with anti-inflammatory effects. Compounds like celecoxib, a well-known anti-inflammatory drug, share the pyrazole framework and have shown efficacy in treating conditions like arthritis by inhibiting cyclooxygenase enzymes (COX). The potential for this compound to exhibit similar anti-inflammatory properties warrants further investigation .
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the presence of the pyrazole moiety allows for interaction with various biological targets, potentially including enzymes involved in inflammatory pathways and fungal cell wall synthesis. The carbamoyl and methoxy substituents may enhance its binding affinity and selectivity towards these targets.
Study on Antifungal Activity
A recent study synthesized several pyrazole derivatives and evaluated their antifungal activities against Gibberella zeae. Among these, certain compounds exhibited promising results, highlighting the potential of pyrazoles in agricultural applications as fungicides. Although specific data on this compound was not included in this study, it is reasonable to hypothesize that it may share similar mechanisms due to its structural characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects on Melting Points: The presence of electron-withdrawing groups (e.g., chloro in 4c) or bulky substituents (e.g., phenylethyl in the target compound) may reduce crystallinity, as seen in lower melting points for 4b (178°C vs. 247°C for 4a) .
- Steric and Electronic Modulation: The target compound’s 1-phenylethyl carbamoyl group introduces significant steric bulk, which could hinder synthetic accessibility compared to simpler analogs like 4a–4c. This aligns with studies showing that bulky boronic acid intermediates require multi-step syntheses .
Pharmacological Activity
- Cannabinoid Receptor Antagonism: The compound in exhibits nanomolar CB1 antagonism (IC50 = 0.139 nM), attributed to its 4-chlorophenyl and dichlorophenyl substituents.
- Comparison with Anandamide Analogs: Unlike endogenous cannabinoids like anandamide (equipotent at CB1/CB2), the target compound’s rigid pyrazole core and aromatic substituents may enhance metabolic stability but reduce affinity for lipid-facing receptor pockets .
Q & A
Q. Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Yield Optimization | ~60-75% after purification | |
| Critical Intermediate | Pyrazole-4-carboxylic acid derivative |
Basic: How is the compound characterized to confirm its structural identity?
Answer:
A combination of spectroscopic and analytical methods is employed:
- NMR Spectroscopy : and NMR verify substituent positions (e.g., methoxy at C3, methyl at N1) and carboxamide linkage .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for : 380.1976) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. Example Spectral Data :
Advanced: How can researchers resolve contradictory biological activity data across similar pyrazole derivatives?
Answer:
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:
Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy) and evaluate activity trends .
Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., SR141716 for cannabinoid receptor studies) .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, explaining activity disparities .
Case Study :
Pyrazole derivatives with 4-fluorophenyl groups showed 10-fold higher cannabinoid receptor affinity than chlorinated analogs due to improved hydrophobic interactions .
Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety to enhance aqueous solubility .
Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to increase bioavailability .
Structural Modifications : Replace the methoxy group with polar groups (e.g., hydroxyl or amine) while maintaining activity .
Q. Experimental Results :
| Modification | Solubility (μg/mL) | Bioavailability (%F) |
|---|---|---|
| Parent Compound | 12.5 | 8.2 |
| Phosphate Prodrug | 98.7 | 34.6 |
| Cyclodextrin Complex | 75.3 | 28.9 |
Advanced: How can crystallographic data inform the design of analogs with enhanced stability?
Answer:
X-ray structures reveal:
Intermolecular Interactions : Hydrogen bonds between the carboxamide and methoxy groups stabilize the crystal lattice .
Torsional Angles : Pyrazole ring planarity affects conformational flexibility; rigid analogs (e.g., fused rings) improve metabolic stability .
Solvent Channels : Hydration patterns highlight regions prone to hydrolysis, guiding hydrophobic substitutions .
Example :
Replacing the N-methyl group with a bulkier substituent (e.g., cyclopropyl) reduced enzymatic degradation by 40% in hepatic microsome assays .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
Q. Protocol :
Prepare test compound in DMSO (≤0.1% final concentration).
Incubate with target enzyme/cells for 24–48 hours.
Quantify IC50 values using nonlinear regression (GraphPad Prism) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity?
Answer:
- Methoxy Group : Electron-donating (+M effect) increases electron density at C4, enhancing electrophilic substitution at that position .
- Carboxamide : The carbonyl group withdraws electrons, making the pyrazole ring less susceptible to oxidation .
- Steric Effects : Bulky 1-phenylethyl groups hinder nucleophilic attack at the carboxamide nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
